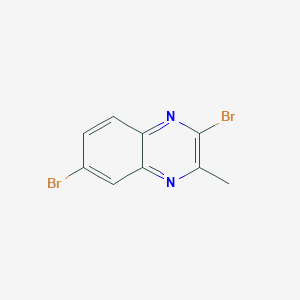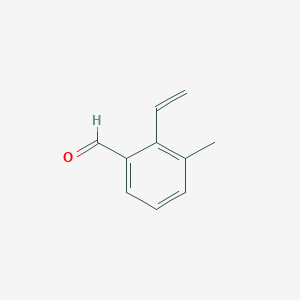
3,6-Dodecadienoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dodecadienoic acid, methyl ester, also known as methyl 3,6-dodecadienoate, is an organic compound with the molecular formula C₁₃H₂₂O₂ and a molecular weight of 210.31 g/mol . This compound is characterized by its long carbon chain with two double bonds, making it a diene ester. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dodecadienoic acid, methyl ester typically involves the esterification of 3,6-dodecadienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound can be achieved through the transesterification of coconut oil derivatives. This process involves the conversion of dodecanoic acid methyl ester, which is obtained from the transesterification of coconut oil, using biotransformation methods with microorganisms like Candida tropicalis . This method is advantageous due to its sustainability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dodecadienoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) for reducing the ester to an alcohol.
Substitution: Nucleophiles such as amines or alcohols for substitution reactions.
Major Products
- Various esters and amides from substitution reactions.
Epoxides: and from oxidation.
Alcohols: from reduction.
Applications De Recherche Scientifique
3,6-Dodecadienoic acid, methyl ester has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Mécanisme D'action
The mechanism of action of 3,6-Dodecadienoic acid, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The double bonds in the compound can also interact with enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decadienoic acid: A similar compound with a shorter carbon chain and two double bonds.
Dodecanoic acid: A saturated fatty acid with a similar carbon chain length but no double bonds.
Methyl oleate: An ester with a similar structure but with a single double bond.
Uniqueness
3,6-Dodecadienoic acid, methyl ester is unique due to its specific positioning of double bonds and its ester functional group. This combination of features makes it particularly useful in various chemical reactions and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H22O2 |
|---|---|
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
methyl (3E,6E)-dodeca-3,6-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,10-11H,3-6,9,12H2,1-2H3/b8-7+,11-10+ |
Clé InChI |
QOLQXDRXMBPSFD-ZDVGBALWSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/CC(=O)OC |
SMILES canonique |
CCCCCC=CCC=CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(7-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B12963125.png)








![2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963184.png)


